

dorsomorphin pluripotent stem cell culture

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Compound Focus: Dorsomorphin

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Mechanism of Action

Dorsomorphin, also known as Compound C, functions primarily by inhibiting key developmental signaling pathways [1].

- **Primary Target:** It selectively inhibits Bone Morphogenetic Protein (BMP) type I receptors, specifically **ALK2, ALK3, and ALK6** [2] [1]. By binding to these receptors, **dorsomorphin** blocks the phosphorylation of SMAD1/5/8 proteins, thereby inhibiting the downstream transcription of BMP-responsive genes [1] [3].
- **Secondary Target:** **Dorsomorphin** is also a potent inhibitor of **AMP-activated protein kinase (AMPK)** [1]. Researchers should be aware of this promiscuity when interpreting experimental results, as some observed effects may be mediated through AMPK inhibition rather than BMP pathway blockade [1].

Application Protocols in Pluripotent Stem Cell Differentiation

Dorsomorphin is typically used during the early stages of differentiation to pattern the emerging mesoderm or ectoderm. The following protocols illustrate its application in generating specific cell types.

Cardiomyocyte Differentiation

This protocol promotes the generation of spontaneously beating cardiomyocytes from human Pluripotent Stem Cells (hPSCs) [4] [5].

- **Objective:** To generate left ventricular (LV)-like or right ventricular (RV)-like cardiomyocytes.
- **Procedure:**
 - **Culture hPSCs:** Maintain hPSCs in feeder-free conditions (e.g., on iMatrix-511 or Matrigel) in defined media like StemFit AK02N [6] [5].
 - **Initiate Differentiation (Day 0):** When cells reach ~70-80% confluence, switch to RPMI 1640 medium supplemented with B-27 supplement (minus insulin) and add **12 μM CHIR99021** (a GSK3 β inhibitor) to induce mesendoderm formation. Incubate for 24 hours [5].
 - **Wnt Inhibition (Day 1):** Replace the medium with RPMI/B-27 minus insulin alone.
 - **BMP Inhibition for RV Specification (Day 3):** On day 3, add a BMP inhibitor to promote second heart field (SHF) progenitors and subsequent RV-like cardiomyocytes [5].
 - To generate **RV-like cardiomyocytes**, add **Dorsomorphin (1-5 μM)** or another BMP antagonist.
 - For **LV-like cardiomyocytes** (control), continue culture without BMP inhibition.
 - **Medium Refresh (Day 5):** Refresh with RPMI/B-27 minus insulin.
 - **Insulin Addition (Day 7):** Switch to RPMI 1640 medium containing standard B-27 supplement (with insulin). Continue feeding every 2-3 days thereafter.
 - **Harvesting (Day 10-15):** Spontaneously beating cardiomyocytes typically appear between day 8 and day 15 [5].

Spinal Motor Neuron Differentiation

This protocol enables rapid and efficient induction of lower motor neurons (LMNs) for disease modeling and screening [6].

- **Objective:** To induce spinal lower motor neurons from human induced Pluripotent Stem Cells (hiPSCs).
- **Procedure:**
 - **Prepare Chemically Induced Transitional State (CTraS):** Pre-treat hiPSCs with a cocktail of small molecules to prime the cells for neural differentiation. The CTraS medium contains [6]:
 - **3 μM Dorsomorphin** (BMP/TGF- β inhibition)
 - **3 μM SB431542** (TGF- β inhibition)
 - **3 μM CHIR99021** (Wnt activation)
 - in StemFit AK02N base medium.
 - Incubate for 24-48 hours.
 - **Transduce with Transcription Factors:** Transduce the CTraS cells using Sendai virus (SeV) vectors carrying the transcription factors **Lhx3, Ngn2, and Isl1** [6].

- **Differentiate and Maintain:** After transduction, culture the cells in neural differentiation medium (e.g., KBM Neural Stem Cell Medium with B27, Ascorbic Acid, BDNF, GDNF, and Retinoic Acid) to promote motor neuron maturation [6].

Experimental Design and Optimization

To assist in experimental planning, key parameters from the cited protocols are summarized below.

Table 1: *Dorsomorphin* Application in Stem Cell Differentiation Protocols

Target Cell Type	Key Signaling Pathways Modulated	Dorsomorphin Concentration	Treatment Timing	Differentiation Efficiency / Outcome
Cardiomyocytes (RV-like) [5]	BMP Inhibition, Wnt Activation & Inhibition	1 - 5 μ M	From day 3 of differentiation	Induces SHF progenitors; yields RV-like CMs with distinct phenotype
Spinal Motor Neurons [6]	BMP/TGF- β Inhibition, Wnt Activation	3 μ M	24-48 hours during CTras pre-treatment	~70-80% induction efficiency within 2 weeks
Cardiomyocytes (Mouse ES) [4]	BMP Inhibition	Not specified in excerpt	Initial 24 hours of differentiation	>20-fold increase in beating cardiomyocytes

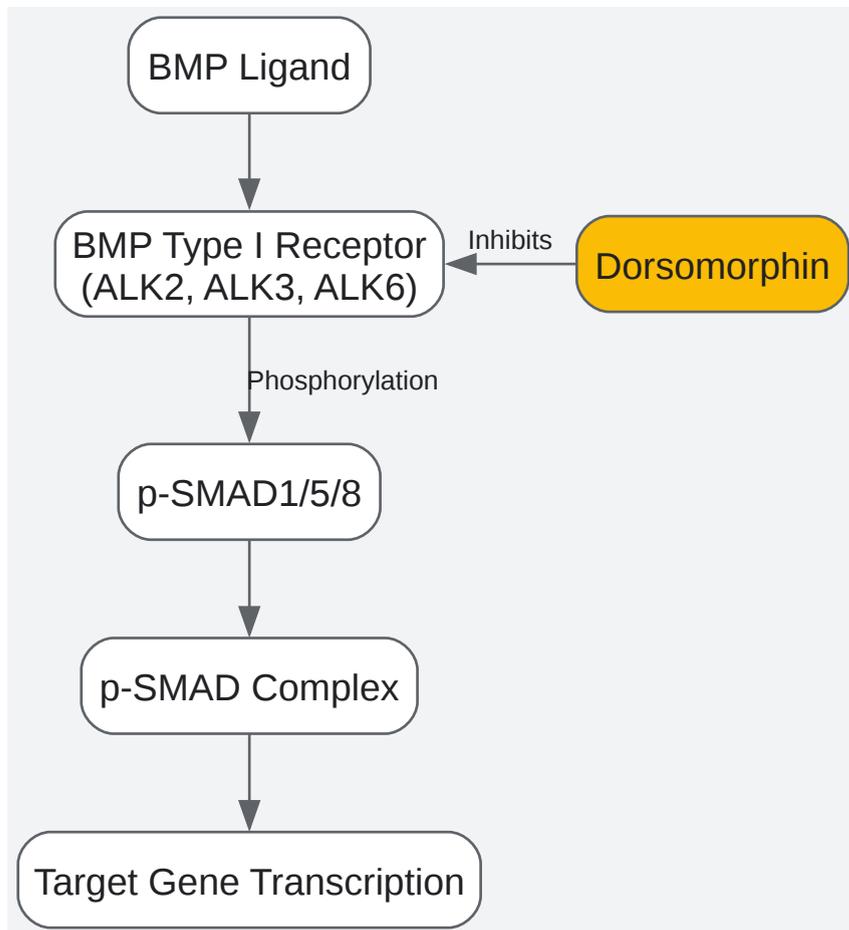
Key Considerations for Use

- **Solubility and Storage:** **Dorsomorphin** is typically dissolved in DMSO to create a stock solution (e.g., 5-10 mM), which should be aliquoted and stored at -20°C or -80°C to maintain stability.
- **Cell Line Variability:** The optimal seeding density and concentration of differentiation factors may vary between different hPSC lines. Preliminary experiments to optimize these parameters for your specific cell line are recommended [6] [5].
- **Combination with Other Inhibitors:** **Dorsomorphin** is often used with other inhibitors like SB431542 (TGF- β inhibitor) for more potent and specific induction of neuroectoderm or mesoderm

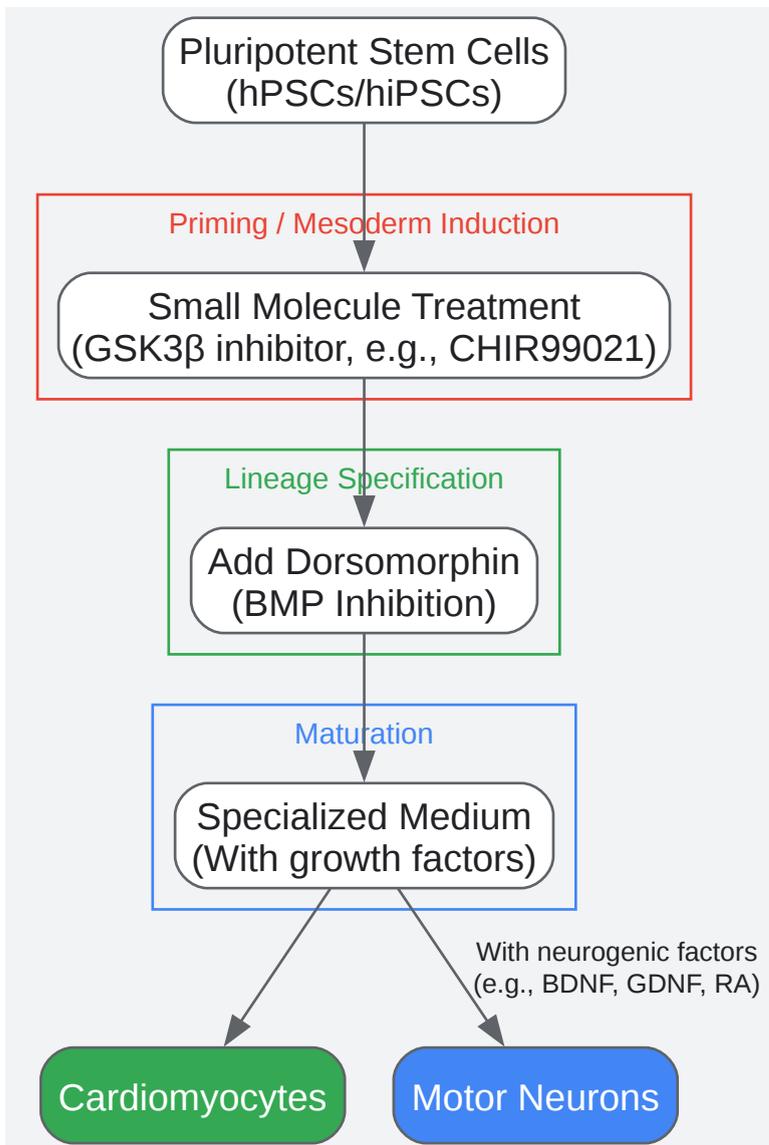
lineages [6].

Visualized Workflows

The following diagrams illustrate the core mechanisms and a combined experimental workflow based on the protocols.



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Conclusion

Dorsomorphin is a versatile and powerful tool in stem cell biology for directing pluripotent stem cell fate. Its application, particularly during critical early differentiation windows, enables robust and efficient generation of therapeutically relevant cell types like cardiomyocytes and motor neurons.

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